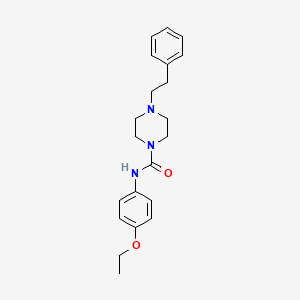
N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as EPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPU belongs to the class of urea-based compounds and has been extensively studied for its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors. It has been shown to inhibit the activity of several kinases, including glycogen synthase kinase-3β and cyclin-dependent kinase 2. N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has also been found to bind to the adenosine receptor A2A and modulate its activity.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and decrease the production of pro-inflammatory cytokines. N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has several advantages for lab experiments, including its ease of synthesis, high potency, and selectivity. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and diabetes. Another area of research is the development of new synthetic methods for N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea and its analogs. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea and its effects on various biological systems.
Synthesemethoden
N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea can be synthesized through a simple one-pot reaction between 2-aminopyridine and 2-ethoxyphenyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting product is purified through column chromatography and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been studied for its applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against several enzymes and receptors, making it a potential candidate for drug development. N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has also been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-20-13-9-5-4-8-12(13)17-15(19)18-14-10-6-7-11(2)16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQWLRISVKJCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(3,4-dimethoxybenzyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5397014.png)
![6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid](/img/structure/B5397018.png)
![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine-2-carboxylic acid](/img/structure/B5397021.png)
![3-[2-(3-ethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B5397026.png)
![3-{2-[(2-hydroxy-2-methylpropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5397048.png)
![4-{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5397051.png)
![4-[(dimethylamino)methyl]-1-[5-(trifluoromethyl)-2-pyridinyl]-4-azepanol](/img/structure/B5397064.png)

![2-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5397070.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5397079.png)
![N'-(tert-butyl)-6-[(6-ethoxy-3-pyridazinyl)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5397082.png)
![N-[1-(4-methylphenyl)propyl]nicotinamide](/img/structure/B5397086.png)

![5-[(2-ethoxypyridin-3-yl)carbonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5397096.png)